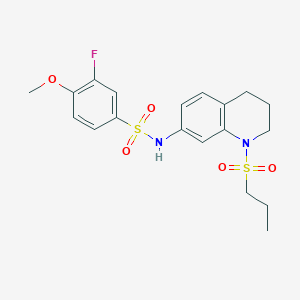

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

3-Fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. The sulfonamide nitrogen is linked to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety, introducing both sulfonyl and tetrahydroquinoline functionalities.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-6-7-15(12-18(14)22)21-29(25,26)16-8-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLLZQQPRUNWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 3-fluoro-4-methoxybenzeneboronic acid, which can be synthesized through a regioselective Suzuki coupling reaction . This intermediate is then subjected to further reactions to introduce the sulfonamide and tetrahydroquinoline moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution can replace the fluorine atom with other functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Benzenesulfonamide Derivatives

Substituent Effects: Methoxy vs. Ethoxy

A closely related compound, 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (RN: 1172437-53-4), differs only in the substitution at the 4-position of the benzene ring (ethoxy vs. methoxy) .

- Ethoxy Group : Bulkier, which may reduce solubility but improve membrane permeability.

These differences could influence pharmacokinetic properties, such as oral bioavailability, or binding affinity to hydrophobic enzyme pockets.

Quinoline vs. Tetrahydroquinoline Scaffolds

The target compound’s tetrahydroquinoline moiety contrasts with non-hydrogenated quinolines seen in compounds like (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) .

- Quinoline: Aromatic and planar, favoring π-π stacking interactions but limiting flexibility. The propylsulfonyl group in the target compound may also enhance solubility compared to styryl or chloro substituents in IIIa.

Comparison with Heterocyclic Sulfonamide Derivatives

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) incorporates a pyrazolopyrimidine-chromen hybrid core .

- Core Structure: The pyrazolopyrimidine-chromen system introduces multiple hydrogen-bond acceptors, contrasting with the tetrahydroquinoline’s simpler framework.

- Biological Implications: Such structures are often associated with kinase inhibition (e.g., PI3K, mTOR), suggesting divergent therapeutic targets compared to the tetrahydroquinoline-based sulfonamide.

Comparison with Perfluorinated Benzenesulfonamides

Perfluorinated derivatives like sodium 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonate (CAS: 52584-45-9) exhibit extensive fluorination .

- Fluorination Impact : High fluorination increases chemical stability and hydrophobicity, making these compounds suitable for industrial applications (e.g., surfactants, coatings) rather than pharmaceuticals.

Biological Activity

3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound characterized by a complex molecular structure. This compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety, with notable substitutions including a fluoro group and a methoxy group. The presence of the propylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for various chemical and biological applications.

Chemical Structure

The molecular formula for this compound is . Its unique structure allows researchers to explore diverse therapeutic avenues and improve existing drug formulations.

The biological activity of this compound involves interactions with specific biological macromolecules such as enzymes and receptors. These interactions can modulate their activity, influencing various cellular processes including proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Molecular Targets: The compound typically targets specific enzymes or receptors.

- Pathways Involved: It influences signal transduction cascades that affect cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential applications in:

- Anticancer Activity: Studies have shown that this compound can inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects: It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties: There is ongoing research into its effects on neurodegenerative diseases.

Research Findings

Several studies have focused on the pharmacological profiles of this compound. Here are some notable findings:

Case Studies

Case Study 1: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the compound's effect on cytokine production found that it significantly reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating autoimmune conditions.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct pharmacological profiles due to its unique functional groups.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Similar core | Different substituents affecting activity |

| Compound B | Tetrahydroquinoline | Variation in sulfonamide properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.